![molecular formula C64H95N19O13 B6348302 B-9430 CAS No. 180981-09-3](/img/structure/B6348302.png)
B-9430
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
B-9430 is a stable, potent, and long-lasting Bradykinin (BK) antagonist . It was developed by Gera at the Stewart laboratory . The amino acid sequence of B-9430 is Arg-Arg-Pro-Hyp-Gly-Igl-Ser-Igl-Oic-Arg . It shows potency at bradykinin B2 (pA 2 = 8.6) and B1 receptors (pA 2 = 7.3) . Bradykinin is an important growth factor for small-cell lung cancer (SCLC) and prostate cancer (PC) . B-9430 is very resistant to kinases and thus shows a very long action in vivo .
Molecular Structure Analysis
The empirical formula of B-9430 is C64H95N19O13 · xC2HF3O2 . Its molecular weight on a free base basis is 1338.56 .Physical And Chemical Properties Analysis
B-9430 is a solid substance . It is soluble in water (≥2 mg/mL) . It should be stored under inert gas, protected from light, and at a temperature of -20°C .科学研究应用
使用B-9430衍生物进行活细胞成像
B-9430,又称d-Arg-[Hyp3, Igl5, D-Igl7, Oic8]-缓激肽,是一种有效的缓激肽B2受体拮抗剂,因其对缓激肽B2受体的高亲和力,以及在较高的浓度下对B1受体的亲和力,而被用于科学研究。B-9430在科学研究中的一项重要应用是开发用于活细胞成像的荧光衍生物。这些衍生物,特别是B-10330和B-10380,是通过用荧光探针延伸B-9430的N端合成的。这些衍生物已进行药理学表征,并用于活细胞成像,可以实时观察受体的定位和活性。特别是B-10380,可以有效标记表达重组兔B2受体的HEK 293a细胞的质膜,从而促进对受体动力学的研究,而不会影响未转染的细胞。该应用突显了B-9430衍生物在促进我们对受体介导的细胞过程的理解方面的潜力 (Bawolak等人,2008)。
B-9430在神经保护研究中的应用
B-9430在科学研究中的另一个关键应用是在全球性脑缺血后的神经保护研究中。B-9430被用于研究其对蒙古沙鼠脑微循环的影响以及在经受全球性脑缺血后的结果。B-9430的治疗显示出缺血后白细胞-内皮相互作用的显着减少,表明对炎症反应的有效抑制。然而,尽管在微循环动力学方面取得了这些有希望的结果,但B-9430的给药并未在神经细胞损伤或神经系统评分方面带来更好的结果。这项研究强调了缓激肽受体在脑缺血中的复杂作用以及它们所代表的潜在治疗靶点,尽管需要进一步研究以充分了解其机制和影响 (Lehmberg等人,2000)。
作用机制
Target of Action
B-9430, also known as DArg-Arg-Pro-Hyp-Gly-Igl-Ser-DIgl-Oic-Arg, is a potent antagonist of the bradykinin B1 and B2 receptors . Bradykinin receptors are part of the G protein-coupled receptor (GPCR) superfamily and play crucial roles in various physiological processes, including inflammation, pain sensation, blood pressure regulation, and more .
Mode of Action
As an antagonist, B-9430 binds to the bradykinin B1 and B2 receptors, blocking their activation by bradykinin . This prevents the downstream signaling pathways triggered by these receptors, thereby inhibiting the physiological responses they mediate .
Biochemical Pathways
Given its role as a bradykinin receptor antagonist, it likely impacts thekinin-kallikrein system , a complex network of proteins involved in inflammation, blood pressure regulation, and pain sensation .
Pharmacokinetics
The pharmacokinetics of B-9430 have been studied in mice . Following intravenous administration, the compound was found to conform to a two-compartment model with an initial half-life of 14 minutes and a terminal half-life of 44 hours . The peak plasma level of B-9430 was detected in the microgram per milliliter range, and the levels were detectable for at least 24 hours . Preliminary oral bioavailability was found to be about 1% .
Result of Action
In vivo studies have shown that B-9430 can decrease the number of leukocytes attached to the endothelial surface and alleviate cerebral microcirculation in gerbils after global cerebral ischemia . This suggests that B-9430 may have potential therapeutic applications in conditions involving inflammation and ischemia.
安全和危害
未来方向
属性
IUPAC Name |
(2S)-2-[[(2S,3aS,7aS)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H95N19O13/c65-42(16-7-21-72-62(66)67)53(87)76-43(17-8-22-73-63(68)69)58(92)81-24-10-20-47(81)59(93)82-32-41(85)30-48(82)55(89)75-31-50(86)79-51(39-25-34-11-1-2-12-35(34)26-39)57(91)78-45(33-84)54(88)80-52(40-27-36-13-3-4-14-37(36)28-40)60(94)83-46-19-6-5-15-38(46)29-49(83)56(90)77-44(61(95)96)18-9-23-74-64(70)71/h1-4,11-14,38-49,51-52,84-85H,5-10,15-33,65H2,(H,75,89)(H,76,87)(H,77,90)(H,78,91)(H,79,86)(H,80,88)(H,95,96)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)/t38-,41+,42+,43-,44-,45-,46-,47-,48-,49-,51-,52+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNQRMOWAXFQHU-REOWKGFMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C(C3CC4=CC=CC=C4C3)NC(=O)C(CO)NC(=O)C(C5CC6=CC=CC=C6C5)NC(=O)CNC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@@H](C3CC4=CC=CC=C4C3)NC(=O)[C@H](CO)NC(=O)[C@H](C5CC6=CC=CC=C6C5)NC(=O)CNC(=O)[C@@H]7C[C@H](CN7C(=O)[C@@H]8CCCN8C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H95N19O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1338.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Arg-Arg-Pro-Hyp-Gly-Gly(indan-2-yl)-Ser-D-Gly(indan-2-yl)-Oic-Arg-OH |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。